N,N'-di(propan-2-yl)pentanediamide
Overview
Description
N,N’-di(propan-2-yl)pentanediamide is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.3 g/mol . . It is an organic compound that belongs to the class of diamides, which are characterized by the presence of two amide groups.
Preparation Methods
The synthesis of N,N’-di(propan-2-yl)pentanediamide typically involves the reaction of pentanediamine with isopropyl isocyanate under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Chemical Reactions Analysis
N,N’-di(propan-2-yl)pentanediamide can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
N,N’-di(propan-2-yl)pentanediamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N’-di(propan-2-yl)pentanediamide involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to metal ions and forming stable complexes . This interaction can influence various biochemical processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
N,N’-di(propan-2-yl)pentanediamide can be compared with other similar compounds such as N,N-diisopropylethylamine and N,N’-dihydroxy-N,N’-di(propan-2-yl)pentanediamide . These compounds share similar structural features but differ in their chemical properties and applications. For example, N,N-diisopropylethylamine is commonly used as a non-nucleophilic base in organic synthesis, while N,N’-dihydroxy-N,N’-di(propan-2-yl)pentanediamide has additional hydroxyl groups that confer different reactivity and biological activities .
Properties
IUPAC Name |
N,N'-di(propan-2-yl)pentanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8(2)12-10(14)6-5-7-11(15)13-9(3)4/h8-9H,5-7H2,1-4H3,(H,12,14)(H,13,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQNLRDCIVMTDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCC(=O)NC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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